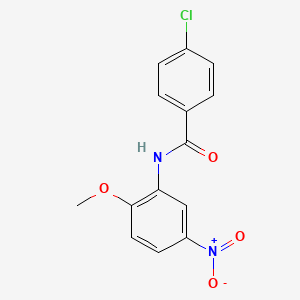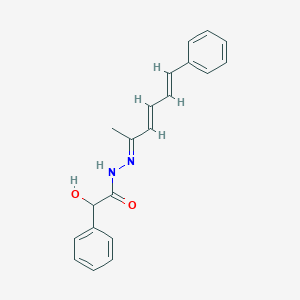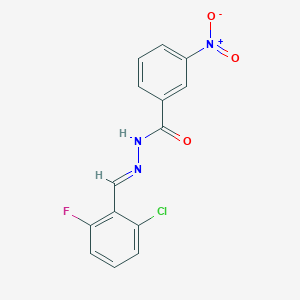acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
描述
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid, also known as FACBC, is a radiopharmaceutical used in medical imaging. It was developed for the detection of prostate cancer and has shown promising results in clinical trials.
作用机制
The mechanism of action of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is based on the fact that prostate cancer cells have an increased demand for amino acids, which are essential for cell growth and proliferation. 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a synthetic amino acid that is structurally similar to natural amino acids. It is taken up by prostate cancer cells through the amino acid transporter system. Once inside the cell, it is metabolized and incorporated into proteins, which can be detected by PET imaging.
Biochemical and Physiological Effects:
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been shown to have a high specificity and sensitivity for the detection of prostate cancer. It has also been shown to have a low rate of false-positive results. This makes it a valuable tool for the early detection and accurate staging of prostate cancer. 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has a short half-life, which reduces the risk of radiation exposure to the patient.
实验室实验的优点和局限性
One advantage of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is its high specificity and sensitivity for the detection of prostate cancer. It is also a non-invasive imaging technique that does not require a biopsy. However, one limitation of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is that it is not widely available and can be expensive. It also requires specialized equipment and trained personnel to perform the imaging.
未来方向
For 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid research include the development of new radiopharmaceuticals for the detection of other types of cancer. There is also ongoing research to improve the sensitivity and specificity of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid imaging. Another area of research is the use of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid for the monitoring of treatment response in prostate cancer patients. Overall, the future of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid research looks promising and could lead to new advances in cancer detection and treatment.
科学研究应用
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is used as a radiopharmaceutical in positron emission tomography (PET) imaging. It is specifically used for the detection of prostate cancer, which is the most common cancer in men. 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is taken up by prostate cancer cells and can be detected by PET imaging. This allows for the early detection and accurate staging of prostate cancer.
属性
IUPAC Name |
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13(16-9-12-2-1-7-23-12)14(20)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,19)(H,18,20)(H,21,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPVUBZNBAWIN-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860727.png)


![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-{[3-(4-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3860751.png)

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
![3-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![2-(1-naphthyl)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3860765.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860778.png)

![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)